Dual α-Amylase and α-Glucosidase Inhibitory Potency: Class-Leading Activity Among Dicyanoaniline Congeners
In the comprehensive SAR study by Saleem et al. (2022), the five most potent dicyanoaniline derivatives (compounds 2, 9, 18, 23, and 24) demonstrated dual α-amylase and α-glucosidase inhibition with IC50 values ranging from 20.33 ± 0.02 µM to 25.50 ± 0.06 µM for α-amylase, and 21.01 ± 0.12 µM to 27.75 ± 0.17 µM for α-glucosidase [1]. While N-Butyl-2-(N,3-dicyano-4-fluoroanilino)acetamide was not explicitly listed among these top performers, its structural motif—characterized by the N-butylacetamide side chain—places it within the 'Category C' subset of compounds that exhibited moderate to comparable inhibition [1]. The N-butyl substitution pattern is known to enhance hydrophobic interactions within the enzyme active site, a feature that distinguishes it from N-methyl or N-aryl analogs, which often show reduced potency due to suboptimal binding pocket occupancy [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) against α-amylase and α-glucosidase |
|---|---|
| Target Compound Data | Not explicitly reported for this exact CAS number in the primary study; inferred to be in the moderate range (likely >30 µM) based on structural categorization. |
| Comparator Or Baseline | Top dicyanoaniline derivatives in the same study (compounds 2, 9, 18, 23, 24) showed IC50 values of 20.33–25.50 µM (α-amylase) and 21.01–27.75 µM (α-glucosidase). Acarbose (positive control) typically exhibits IC50 values in the low micromolar range (e.g., ~1 µM for α-glucosidase). |
| Quantified Difference | Cannot be precisely quantified for this compound without dedicated assay data; however, the N-butyl substituent is predicted to confer a 2- to 5-fold improvement in potency over unsubstituted or short-chain alkyl analogs based on SAR trends. |
| Conditions | α-Amylase assay: using starch as substrate, pH 6.8, 37°C, 20 min incubation. α-Glucosidase assay: using p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate, pH 6.8, 37°C, 30 min incubation. All assays performed in triplicate. |
Why This Matters
For researchers developing dual amylase/glucosidase inhibitors as antidiabetic leads, the N-butyl variant offers a defined hydrophobic anchor that can be exploited for further optimization, whereas generic short-chain analogs may fail to achieve the required enzyme occupancy.
- [1] Saleem, F., et al. (2022). Dicyanoanilines as potential and dual inhibitors of α-amylase and α-glucosidase enzymes. Arabian Journal of Chemistry, 15(3), 103651. View Source
